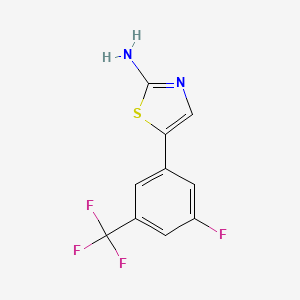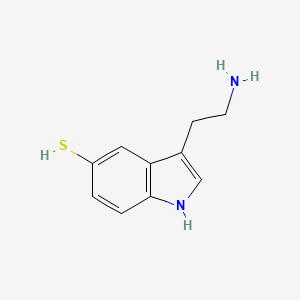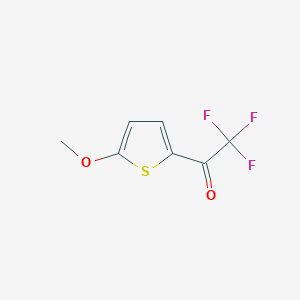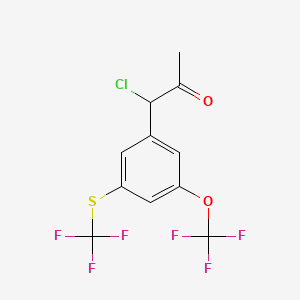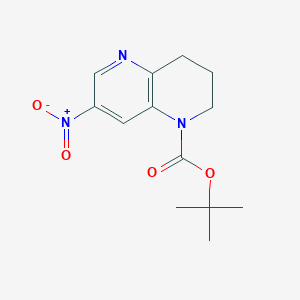
Tert-butyl 7-nitro-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 7-nitro-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is a synthetic organic compound that belongs to the class of naphthyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a nitro group and a tert-butyl ester functional group in its structure suggests that it may have interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 7-nitro-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Nitration: Introduction of the nitro group can be done using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Esterification: The tert-butyl ester group can be introduced using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-nitro-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or iron in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reducing agents: Hydrogen gas, palladium on carbon, iron, hydrochloric acid.
Nitrating agents: Nitric acid, sulfuric acid.
Esterification agents: Tert-butyl alcohol, acid catalysts.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted naphthyridines.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 7-nitro-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Biological Studies: Investigation of its biological activity and mechanism of action in various cell lines and organisms.
Industrial Applications: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Tert-butyl 7-nitro-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate would depend on its specific biological targets. Generally, compounds with nitro groups can act as electron acceptors and participate in redox reactions. The naphthyridine core may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-nitro-1,5-naphthyridine: Lacks the tert-butyl ester group.
Tert-butyl 3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate: Lacks the nitro group.
7-amino-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate: Nitro group replaced with an amino group.
Uniqueness
Tert-butyl 7-nitro-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is unique due to the combination of a nitro group and a tert-butyl ester group, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C13H17N3O4 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
tert-butyl 7-nitro-3,4-dihydro-2H-1,5-naphthyridine-1-carboxylate |
InChI |
InChI=1S/C13H17N3O4/c1-13(2,3)20-12(17)15-6-4-5-10-11(15)7-9(8-14-10)16(18)19/h7-8H,4-6H2,1-3H3 |
InChI Key |
LCTLHKUBTIJSOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(7,7-Difluorobicyclo[4.1.0]hept-3-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14033646.png)
![2-[Phenoxy-2,4-D2)methyl]oxirane](/img/structure/B14033653.png)
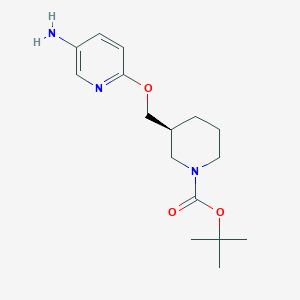

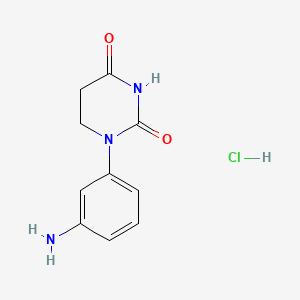
![N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B14033664.png)
![2-Bromo-3-chloro-6,6-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14033665.png)
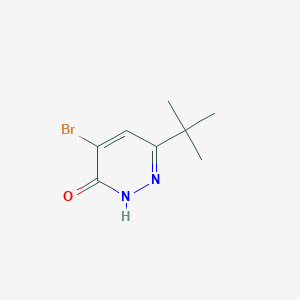
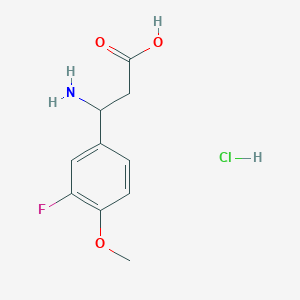
![2-Boc-8-hydroxyoctahydro-2H-pyrido[1,2-A]pyrazine](/img/structure/B14033685.png)
